An In-depth Technical Guide to 3-Chloropyrazin-2(1H)-one: Chemical Properties and Structure
An In-depth Technical Guide to 3-Chloropyrazin-2(1H)-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropyrazin-2(1H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a chlorinated pyrazinone core, serves as a versatile scaffold and a crucial chemical intermediate for the synthesis of a wide array of more complex molecules. Notably, it is a foundational building block for the development of ATP-competitive kinase inhibitors, a class of targeted therapeutics with broad applications in oncology and other disease areas. The presence of a reactive chlorine atom at the 3-position allows for facile derivatization through various synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the known chemical properties, structural information, and synthetic utility of 3-Chloropyrazin-2(1H)-one.
Chemical Structure and Identification
3-Chloropyrazin-2(1H)-one is a six-membered aromatic heterocycle containing two nitrogen atoms, a chlorine substituent, and a ketone group. The "(1H)" designation indicates that the nitrogen at position 1 is protonated, allowing for tautomerization between the pyrazinone and its hydroxypyrazine form, 3-chloro-2-hydroxypyrazine.
| Identifier | Value |
| IUPAC Name | 3-chloro-1H-pyrazin-2-one[1] |
| CAS Number | 105985-17-9 |
| Molecular Formula | C₄H₃ClN₂O[1][2] |
| SMILES | Clc1cncc(=O)[nH]1 |
| InChI | 1S/C4H3ClN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)[3] |
| InChIKey | GRTBIIMNXROPAX-UHFFFAOYSA-N[3] |
Physicochemical Properties
Quantitative experimental data for several key physicochemical properties of 3-Chloropyrazin-2(1H)-one are not consistently reported in publicly available literature. The data presented below is a compilation of information from various chemical suppliers and databases.
| Property | Value |
| Molecular Weight | 130.53 g/mol [1][2] |
| Physical Form | Off-white to light yellow solid[1] |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| pKa | Not available |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon)[1][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 3-Chloropyrazin-2(1H)-one. While detailed spectral data is limited, typical analytical parameters are noted.
| Technique | Details |
| ¹H NMR | A proton NMR spectrum can be acquired, typically in a solvent like DMSO-d₆ at a frequency of 400 MHz or higher.[4] |
| ¹³C NMR | Expected signals would correspond to the four unique carbon atoms in the pyrazinone ring. |
| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl). |
| Infrared (IR) | Key vibrational bands would include C=O (carbonyl) stretching, N-H stretching, and C-Cl stretching. |
Reactivity and Synthetic Applications
The primary utility of 3-Chloropyrazin-2(1H)-one lies in its role as a reactive intermediate. The electron-deficient nature of the pyrazine ring, combined with the chloro-substituent, makes it an excellent substrate for various chemical transformations.
Key Reactions
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 3-position is susceptible to displacement by a wide range of nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to introducing diverse functional groups onto the pyrazinone scaffold.
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Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds and the introduction of aryl, vinyl, or alkynyl substituents.
These reactions are instrumental in building libraries of disubstituted pyrazinones for high-throughput screening in drug discovery campaigns, particularly for kinase inhibitors.[5]
Role as a Kinase Inhibitor Scaffold
The 2(1H)-pyrazinone motif is recognized as a valuable scaffold for designing ATP-competitive kinase inhibitors.[5] These inhibitors function by occupying the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling. The ability to readily functionalize the 3- and 5- or 6-positions of the pyrazinone core using 3-Chloropyrazin-2(1H)-one as a precursor allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.[5]
Caption: Synthetic workflow for creating kinase inhibitor libraries.
Experimental Protocols
Representative Protocol: Synthesis of a 3-(Substituted amino)-pyrazin-2(1H)-one via SNAr
This protocol is a generalized representation based on common procedures for the amino-dehalogenation of related chloropyrazinone scaffolds and should be adapted and optimized for specific substrates.
Materials:
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3-Chloropyrazin-2(1H)-one (1.0 eq)
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Substituted amine (e.g., benzylamine) (1.2 - 2.0 eq)
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N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
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Solvent (e.g., n-Butanol, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
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Round-bottom flask or microwave reaction vial
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Magnetic stirrer and heating source (oil bath or microwave reactor)
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Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel, ethyl acetate, hexanes)
Procedure:
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To a microwave reaction vial or a round-bottom flask equipped with a magnetic stir bar and condenser, add 3-Chloropyrazin-2(1H)-one.
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Add the chosen solvent (e.g., n-Butanol) to dissolve or suspend the starting material.
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Add the substituted amine followed by the base (DIPEA).
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Seal the vial or equip the flask with a condenser and heat the reaction mixture. Typical conditions for microwave-assisted synthesis are 140-150°C for 1-2 hours.[5] For conventional heating, refluxing at the solvent's boiling point for 12-24 hours may be required.
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Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to isolate the desired 3-(substituted amino)-pyrazin-2(1H)-one product.
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Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
